molecular formula C10H11IO2 B3001213 Methyl 3-(4-iodophenyl)propanoate CAS No. 33994-44-4

Methyl 3-(4-iodophenyl)propanoate

Cat. No. B3001213
CAS RN: 33994-44-4
M. Wt: 290.1
InChI Key: LDCXVBUZHUHPAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, starting from readily available materials. For instance, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was prepared from l-DOPA, which underwent protection and iodination steps . Similarly, the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate was improved by using KOH as a catalyst, leading to a high yield of the antioxidant . These methods suggest that the synthesis of Methyl 3-(4-iodophenyl)propanoate could also be achieved through a multistep process, potentially involving iodination and esterification reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through IR, 1H NMR, and X-ray diffraction . The molecular geometry and spectroscopic properties of another compound were calculated using density functional theory (DFT), showing good correlation with experimental values . These studies indicate that a similar approach could be used to analyze the molecular structure of Methyl 3-(4-iodophenyl)propanoate.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as condensation, chlorination, and esterification, which are common in the synthesis of ester compounds . The transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate with tetrakis(hydroxymethyl)methane was studied, providing insights into the equilibrium constants and thermodynamics of such reactions . These findings could be relevant when considering the chemical reactions that Methyl 3-(4-iodophenyl)propanoate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the melting point and yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate were reported, along with its quality conformance to literature . The electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed by ultraviolet-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These analyses provide a framework for understanding the physical and chemical properties that Methyl 3-(4-iodophenyl)propanoate might exhibit.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Methyl 3-(4-iodophenyl)propanoate is involved in the synthesis of certain anti-inflammatory drugs. For instance, enantioselective syntheses of 2-arylpropanoic acid anti-inflammatory drugs, such as ibuprofen, involve the use of related compounds (Hamon, Massy-Westropp, & Newton, 1995). These processes utilize palladium-catalyzed coupling and are essential for the production of optically active arylpropanoic acids.

Chemical Synthesis and Characterization

  • A range of compounds, including methyl 3-(3,4-dihydroxyphenyl)propanoate, have been isolated from natural sources like the leaves of Eucommia ulmoides Oliv. These compounds exhibit modest inhibitory activities in biological assays, indicating potential pharmaceutical applications (Ren et al., 2021).

Applications in Nanotechnology

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, a compound related to Methyl 3-(4-iodophenyl)propanoate, has been used in the development of smart antioxidants for synthetic ester oil. This involves its loading onto mesoporous silica nanoparticles, demonstrating its potential in material science and engineering (Huang et al., 2018).

Enantioseparation and Chiral Analysis

  • The compound has relevance in the field of stereochemistry, particularly in the enantioseparation of isomers. Countercurrent chromatography techniques using chiral selectors have been employed for the enantioseparation of related 2-(methylphenyl)propanoic acids, highlighting its importance in analytical chemistry (Jin, Bao, Sun, & Tong, 2020).

Drug Synthesis and Evaluation

  • Derivatives of Methyl 3-(4-iodophenyl)propanoate have been synthesized and evaluated for potential pharmacological effects. For instance, Danshensu derivatives have been created and tested for anti-myocardial ischemia effects, showing potential as therapeutic agents (Dong, Wang, & Zhu, 2009).

Safety And Hazards

The safety information for Methyl 3-(4-iodophenyl)propanoate includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and the pictograms include GHS07 .

properties

IUPAC Name

methyl 3-(4-iodophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCXVBUZHUHPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-iodophenyl)propanoate

Synthesis routes and methods

Procedure details

To a stiffed solution of 3-(4-iodophenyl)propanoic acid (commercially available) in toluene and methanol (9:1, 0.2 M) 0° C. was added (diazomethyl)trimethylsilane (1 N solution in Et2O, 2 eq). After stiffing at room temperature overnight the reaction mixture was concentrated under vacuum and the resulting crude residue was purified by chromatography (silica gel, 20-50% EtOAc in hexanes) to afford methyl 3-(4-iodophenyl)propanoate.
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Citations

For This Compound
3
Citations
EC Taylor, F Kienzle, RL Robey… - Journal of the …, 1971 - ACS Publications
Aromatic thallation is shown to be a reversible, electrophilic substitution reaction with an energy of activation of 27 kcal/mol and a large steric requirement. The process of thallation …
Number of citations: 102 pubs.acs.org
SC Tan, JA Baker, N Stevens, V de Biasi, C Salter… - Chirality, 1997 - Wiley Online Library
The chromatographic resolution of the four stereoisomers of carboxyibuprofen, a major metabolite of ibuprofen in man, was achieved using a Chiralpak AD chiral stationary phase (CSP…
Number of citations: 23 onlinelibrary.wiley.com
G Caroli - 2010 - research.rug.nl
In the past years major developmet has been seen in the growing field of molecular nanotechnology. Many molecular systems like a molecular rotor, 2 shuttle, 3 valve, 4 elevator, 5 …
Number of citations: 1 research.rug.nl

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